molecular formula C10H8Br2FNO B14780987 2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide

2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide

Cat. No.: B14780987
M. Wt: 336.98 g/mol
InChI Key: FNGVGVRCRFEIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide is a chemical compound with the molecular formula C10H8Br2FNO It is characterized by the presence of bromine, fluorine, and cyclopropyl groups attached to a benzamide core

Preparation Methods

The synthesis of 2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and dichloromethane, along with reagents such as oxalyl chloride and dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

    Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under specific conditions.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. The cyclopropyl group may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar compounds to 2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide include:

    2,4-Dibromo-6-fluorobenzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    2,4-Dibromo-N-cyclopropylbenzamide: Lacks the fluorine atom, which can influence its chemical properties.

    N-cyclopropyl-6-fluorobenzamide: Lacks the bromine atoms, altering its potential reactivity and applications.

The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8Br2FNO

Molecular Weight

336.98 g/mol

IUPAC Name

2,4-dibromo-N-cyclopropyl-6-fluorobenzamide

InChI

InChI=1S/C10H8Br2FNO/c11-5-3-7(12)9(8(13)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2H2,(H,14,15)

InChI Key

FNGVGVRCRFEIOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2Br)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.